molecular formula C24H20ClN3O7 B10913227 2-chloro-6-ethoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

2-chloro-6-ethoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

Cat. No.: B10913227
M. Wt: 497.9 g/mol
InChI Key: NBTLZSIITLZOML-VULFUBBASA-N
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Description

2-Chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of chloro, ethoxy, nitrobenzoyl, hydrazono, and methoxybenzoate groups, making it a unique and versatile molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Nitration: Introduction of the nitro group into the benzoyl ring using concentrated nitric acid and sulfuric acid.

    Hydrazone Formation: Reaction of the nitrobenzoyl compound with hydrazine hydrate to form the hydrazono derivative.

    Esterification: Formation of the methoxybenzoate ester through the reaction of the phenol derivative with methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Chlorination and Ethoxylation: Introduction of the chloro and ethoxy groups through appropriate halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The hydrazono group can be reduced to a hydrazine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the hydrazine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitrobenzoyl and hydrazono groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxy-4-{[(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate
  • 2-Chloro-6-ethoxy-4-{[(E)-2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate

Uniqueness

2-Chloro-6-ethoxy-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20ClN3O7

Molecular Weight

497.9 g/mol

IUPAC Name

[2-chloro-6-ethoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H20ClN3O7/c1-3-34-21-12-15(14-26-27-23(29)17-5-4-6-18(13-17)28(31)32)11-20(25)22(21)35-24(30)16-7-9-19(33-2)10-8-16/h4-14H,3H2,1-2H3,(H,27,29)/b26-14+

InChI Key

NBTLZSIITLZOML-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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